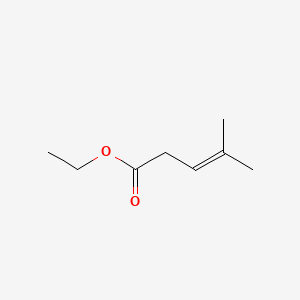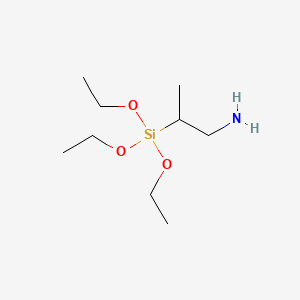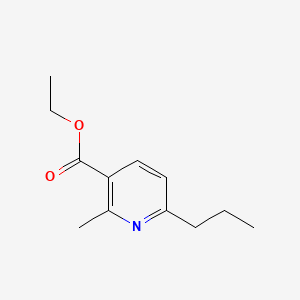
Phenyl(1H-tetrazol-1-yl)essigsäure
Übersicht
Beschreibung
Phenyl(1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H8N4O2 . It plays a significant role in various medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as phenyl(1H-tetrazol-1-yl)acetic acid, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, all of which can yield good to excellent results . A specific example of a synthesis method involves refluxing a mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile .Molecular Structure Analysis
The molecular structure of phenyl(1H-tetrazol-1-yl)acetic acid is characterized by its molecular formula, C9H8N4O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles, including phenyl(1H-tetrazol-1-yl)acetic acid, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds .Physical And Chemical Properties Analysis
Phenyl(1H-tetrazol-1-yl)acetic acid has a molecular weight of 204.19 g/mol . Tetrazoles, including this compound, are known to decompose and emit toxic nitrogen fumes when heated . They dissolve in water and acetonitrile .Wissenschaftliche Forschungsanwendungen
Medizinische und pharmazeutische Anwendungen
Tetrazol und seine Derivate, einschließlich Phenyl(1H-tetrazol-1-yl)essigsäure, spielen eine sehr wichtige Rolle in medizinischen und pharmazeutischen Anwendungen . Sie werden bei der Synthese einer Vielzahl von Antibiotika eingesetzt .
DNA-Synthese
Verdünntes 1H-Tetrazol, ein Derivat von this compound, wird in der Biochemie für die DNA-Synthese verwendet .
Umweltfreundliche Synthese
Die Synthese von Tetrazolderivaten kann auf umweltfreundliche Weise erfolgen, z. B. durch Verwendung von Wasser als Lösungsmittel, milde Bedingungen, ungiftige Stoffe, einfache Extraktionen, einfache Einrichtung, niedrige Kosten usw., mit guten bis ausgezeichneten Ausbeuten .
Koordinationschemie
Forscher haben festgestellt, dass Tetrazolessigsäure ausgezeichnete Koordinationseigenschaften aufweist . Dies macht es im Bereich der Koordinationschemie nützlich.
Hypoglykämische Aktivität
Einige Derivate von this compound haben eine hypoglykämische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Behandlung von Diabetes macht .
Antibakterielle und antifungale Aktivitäten
Tetrazole haben eine breite Palette biologischer Aktivitäten, darunter antibakterielle und antifungale Aktivitäten .
Analgetische und entzündungshemmende Aktivitäten
Tetrazole zeigen auch analgetische und entzündungshemmende Aktivitäten .
Hypertoniebehandlung
Verbindungen der Sartane-Familie, zu denen auch Biphenyltetrazolderivate gehören, werden üblicherweise zur Behandlung von Bluthochdruck eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .
Mode of Action
The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that phenyl(1H-tetrazol-1-yl)acetic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of phenyl(1H-tetrazol-1-yl)acetic acid.
Result of Action
The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .
Eigenschaften
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876716-29-9 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)










